molecular formula C9H12NO6P B1672509 Fenitrooxone CAS No. 2255-17-6

Fenitrooxone

Cat. No. B1672509
CAS RN: 2255-17-6
M. Wt: 261.17 g/mol
InChI Key: MJNAIAPNXYJWCT-UHFFFAOYSA-N
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Description

Fenitrooxone is a compound with the molecular formula C9H12NO6P . It is also known by other names such as Fenitrooxon, Fenitroxon, and Fenitrothion oxon . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The IUPAC name for Fenitrooxone is dimethyl (3-methyl-4-nitrophenyl) phosphate . The InChIKey is MJNAIAPNXYJWCT-UHFFFAOYSA-N . The Canonical SMILES is CC1=C(C=CC(=C1)OP(=O)(OC)OC)N+[O-] .


Physical And Chemical Properties Analysis

Fenitrooxone has a molecular weight of 261.17 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . The XLogP3 is 1.7 .

Scientific Research Applications

1. Environmental Degradation Studies

Lacorte and Barceló (1994) conducted a study on the degradation of fenitrothion under real environmental conditions, focusing on its transformation into fenitrooxon. They observed the rapid decay of fenitrothion concentration in estuarine waters, which reached a steady state within 10 hours, highlighting the environmental behavior of fenitrooxon as a degradation product of fenitrothion (Lacorte & Barceló, 1994).

2. Analytical Detection Techniques

Watanabe, Kubo, and Nakazawa (2002) developed an enzyme-linked immunosorbent assay (ELISA) for detecting fenitrooxon in water samples. This study is significant for the development of sensitive and accurate methods for monitoring fenitrooxon in environmental samples, contributing to the understanding of its distribution and potential impact (Watanabe, Kubo, & Nakazawa, 2002).

3. Insecticide Resistance and Metabolism Studies

Research by Hemingway, Miyamoto, and Herath (1991) on Anopheles subpictus, a mosquito species, showed that fenitrooxon and other metabolites play a role in the development of resistance to organophosphorus insecticides. This study provides insights into the biochemical mechanisms of insecticide resistance, which is crucial for developing strategies to combat vector-borne diseases (Hemingway, Miyamoto, & Herath, 1991).

properties

IUPAC Name

dimethyl (3-methyl-4-nitrophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO6P/c1-7-6-8(4-5-9(7)10(11)12)16-17(13,14-2)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNAIAPNXYJWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177084
Record name Fenitrooxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenitrooxone

CAS RN

2255-17-6
Record name Fenitrooxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2255-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenitrooxone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002255176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenitrooxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEP Oxon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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